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Compound of Interest

Compound Name: Avutometinib potassium

Cat. No.: B12788495 Get Quote

These notes provide a detailed overview of the administration schedule and protocols for

avutometinib as investigated in the RAMP 201 (ENGOT-ov60/GOG-3052) clinical trial. This

document is intended for researchers, scientists, and drug development professionals

interested in the clinical application of this novel RAF/MEK clamp inhibitor.

Introduction
Avutometinib is a small molecule inhibitor that uniquely targets the RAS/RAF/MEK/ERK

signaling pathway, a critical cascade often dysregulated in various cancers.[1][2] By acting as a

"RAF/MEK clamp," avutometinib blocks both MEK kinase activity and RAF-mediated MEK

phosphorylation, offering a more complete inhibition of the pathway.[3] The RAMP 201 trial

(NCT04625270) is a Phase 2, registration-directed study evaluating the safety and efficacy of

avutometinib, both as a monotherapy and in combination with the FAK inhibitor defactinib, in

patients with recurrent low-grade serous ovarian cancer (LGSOC).[4][5]

Avutometinib Administration Schedules
The RAMP 201 trial investigated several dosing regimens across its different parts to determine

the optimal therapeutic strategy. The administration schedules are based on a 4-week cycle (28

days), consisting of 3 weeks of treatment followed by a 1-week rest period.[4][6][7]

Table 1: Avutometinib Dosing Regimens in RAMP 201 Trial
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Trial Arm Drug(s) Dosage
Administration
Frequency

Schedule

Monotherapy

(Part A)
Avutometinib 4.0 mg

Orally, Twice

Weekly (BIW)

3 weeks on, 1

week off

Combination

Therapy (Go-

Forward

Regimen)

Avutometinib +

Defactinib

Avutometinib: 3.2

mgDefactinib:

200 mg

Avutometinib:

Orally, Twice

Weekly

(BIW)Defactinib:

Orally, Twice

Daily (BID)

3 weeks on, 1

week off

Low-Dose

Combination

(Part D)

Avutometinib +

Defactinib

Avutometinib: 1.6

mgDefactinib:

200 mg

Avutometinib:

Orally, Twice

Weekly

(BIW)Defactinib:

Orally, Twice

Daily (BID)

3 weeks on, 1

week off

Data sourced from multiple reports on the RAMP 201 trial design.[4][7][8][9]

Experimental Protocols: RAMP 201 Study Design
The RAMP 201 trial was an adaptive, multi-part, open-label study designed to efficiently

evaluate avutometinib's efficacy and safety.[7]

3.1. Study Objectives:

Primary Endpoint: To determine the objective response rate (ORR) by blinded independent

central review (BICR).[7][8]

Secondary Endpoints: Included duration of response (DOR), progression-free survival (PFS),

and safety/tolerability.

3.2. Patient Population:
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Inclusion Criteria: Eligible participants were adult patients (≥18 years) with histologically

confirmed recurrent LGSOC.[7][10] Patients must have experienced disease progression

after at least one prior systemic therapy, which included a platinum-based chemotherapy

regimen.[7] Both patients with KRAS mutant and KRAS wild-type tumors were included and

stratified accordingly.[4][7]

3.3. Trial Structure: The trial was conducted in distinct parts:

Part A (Regimen Selection): Patients were randomized 1:1 to receive either avutometinib

monotherapy or the combination of avutometinib and defactinib.[7] The combination arm

demonstrated a higher ORR (28% vs 7% in an initial analysis) and was selected as the "go-

forward" regimen for subsequent parts of the trial.[7]

Parts B and C (Expansion): These phases expanded the enrollment of patients to further

evaluate the safety and efficacy of the selected combination regimen (avutometinib 3.2 mg

BIW + defactinib 200 mg BID).[11]

Part D (Dose Optimization): This part of the study evaluated a lower starting dose of

avutometinib (1.6 mg BIW) in combination with defactinib to gather data for individualized

dose reduction strategies in response to adverse events.[7][9]

Below is a workflow diagram illustrating the structure of the RAMP 201 trial.
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Patient Screening

Part A: Regimen Selection

Parts B & C: Expansion

Part D: Low-Dose Evaluation

Eligible Patients:
Recurrent LGSOC

≥1 Prior Platinum Therapy
Known KRAS Status

1:1 Randomization

Avutometinib Monotherapy
(4.0 mg BIW)

Avutometinib (3.2 mg BIW) +
Defactinib (200 mg BID)

Enrollment into
Go-Forward Regimen:

Avutometinib + Defactinib

Selected as
Go-Forward Regimen

Low-Dose Combination:
Avutometinib (1.6 mg BIW) +

Defactinib (200 mg BID)
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28-Day Treatment Cycle

Week 1
Avutometinib (BIW)

Defactinib (BID)
Week 2

Avutometinib (BIW)
Defactinib (BID)

Week 3
Avutometinib (BIW)

Defactinib (BID)

Week 4
No Treatment
(Rest Period)

Begin Next Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12788495?utm_src=pdf-body-img
https://www.benchchem.com/product/b12788495?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12788495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. go.drugbank.com [go.drugbank.com]

2. What is Avutometinib used for? [synapse.patsnap.com]

3. verastem.com [verastem.com]

4. ascopubs.org [ascopubs.org]

5. firstwordpharma.com [firstwordpharma.com]

6. verastem.com [verastem.com]

7. ascopubs.org [ascopubs.org]

8. cancernetwork.com [cancernetwork.com]

9. cancernetwork.com [cancernetwork.com]

10. targetovariancancer.org.uk [targetovariancancer.org.uk]

11. Verastem Oncology Presents Positive Updated RAMP 201 Data for Avutometinib and
Defactinib Combination in Recurrent Low-Grade Serous Ovarian Cancer at the International
Gynecologic Cancer Society (IGCS) 2024 Annual Meeting | Verastem, Inc.
[investor.verastem.com]

To cite this document: BenchChem. [Application Notes and Protocols: Avutometinib
Administration in RAMP 201 Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12788495#avutometinib-administration-schedule-in-
clinical-trials-ramp-201]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
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